molecular formula C10H12N2O2 B12001616 (E)-ethyl 2-(2-phenylhydrazono)acetate

(E)-ethyl 2-(2-phenylhydrazono)acetate

Cat. No.: B12001616
M. Wt: 192.21 g/mol
InChI Key: OXDINSQNKBLMPS-DHZHZOJOSA-N
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Description

Ethyl (2E)-(phenylhydrazono)ethanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a phenylhydrazono group attached to the carbon atom of the ethanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(phenylhydrazono)ethanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of ethyl (2E)-(phenylhydrazono)ethanoate may involve continuous flow processes and the use of catalysts to enhance the reaction rate and selectivity. The choice of solvent and purification methods, such as distillation or crystallization, are crucial for obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(phenylhydrazono)ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (2E)-(phenylhydrazono)ethanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl (2E)-(phenylhydrazono)ethanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazono group can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar ethyl group but lacking the hydrazono functionality.

    Phenylhydrazine: Contains the hydrazono group but lacks the ester moiety.

    Ethyl benzoate: An ester with a phenyl group but without the hydrazono functionality.

Uniqueness

Ethyl (2E)-(phenylhydrazono)ethanoate is unique due to the combination of the ester and hydrazono functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (2E)-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-11-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b11-8+

InChI Key

OXDINSQNKBLMPS-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C=N/NC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=NNC1=CC=CC=C1

Origin of Product

United States

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